Menaquinone-7

描述

Menaquinone-7, also known as vitamin K2-7, is a form of vitamin K that plays a crucial role in various physiological processes. It is a fat-soluble vitamin that is essential for blood coagulation, bone health, and cardiovascular health.

准备方法

Synthetic Routes and Reaction Conditions

Menaquinone-7 can be synthesized through chemical and biological methods. The chemical synthesis involves the condensation of 1,4-naphthoquinone with isoprenoid side chains. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using bacteria such as Bacillus subtilis. The fermentation can be carried out in both solid-state and liquid-state fermentation systems. Solid-state fermentation involves the use of solid substrates, while liquid-state fermentation uses liquid media. The fermentation conditions, such as temperature, pH, and aeration, are optimized to maximize the yield of this compound .

化学反应分析

Types of Reactions

Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms. These products are crucial for its biological functions, such as acting as a cofactor for vitamin K-dependent proteins .

科学研究应用

Bone Health

Role in Osteoporosis Prevention

MK-7 is recognized for its critical role in bone metabolism. It facilitates the carboxylation of osteocalcin, a protein essential for bone mineralization. This process enhances calcium deposition in bones, thereby reducing the risk of fractures and osteoporosis.

Clinical Findings

- A systematic review indicated that MK-7 supplementation significantly increases bone mineral density (BMD) in postmenopausal women, thereby reducing fracture risk .

- A study involving 244 postmenopausal women showed that daily MK-7 intake improved BMD and reduced markers of bone resorption .

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Knapen et al., 2013 | Postmenopausal women | 180 µg/day | 3 years | Increased BMD and decreased fractures |

| Schurgers et al., 2008 | Healthy adults | 200 µg/day | 2 years | Improved osteocalcin carboxylation |

Cardiovascular Health

Mechanism of Action

MK-7 has been shown to prevent arterial calcification by activating matrix Gla protein (MGP), which inhibits vascular calcification. This action contributes to improved cardiovascular health.

Key Research

- A clinical trial demonstrated that MK-7 supplementation led to significant reductions in arterial stiffness among participants with cardiovascular risk factors .

- Another study reported that MK-7 improved endothelial function and reduced inflammatory markers associated with cardiovascular diseases .

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Knapen et al., 2015 | Patients with CVD risk | 360 µg/day | 6 months | Reduced arterial stiffness |

| Rheaume et al., 2020 | Healthy adults | 180 µg/day | 12 weeks | Improved endothelial function |

Diabetes Management

Effects on Glucose Metabolism

Emerging research indicates that MK-7 may play a role in managing type 2 diabetes by improving insulin sensitivity and glucose metabolism.

Findings from Animal Studies

- In a Zucker diabetic fatty rat model, MK-7 supplementation improved glycemic control and reduced insulin resistance .

- Another study highlighted the potential of MK-7 to modulate glucose tolerance tests in healthy volunteers .

| Study | Model/Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Doi et al., 2024 | Zucker diabetic rats | 100 µg/kg/day | 8 weeks | Improved glucose tolerance |

| Larsson et al., 2019 | Healthy volunteers | 200 µg/day | 4 weeks | Enhanced insulin sensitivity |

Cancer Prevention

Inhibition of Cancer Cell Growth

MK-7 has shown promise in suppressing the growth of various cancer cells through mechanisms involving apoptosis and anti-inflammatory pathways.

Notable Research

- A study indicated that MK-7 inhibited the proliferation of prostate cancer cells by inducing apoptosis .

- Another investigation found that MK-7 reduced levels of pro-inflammatory cytokines associated with tumor progression .

| Study | Cell Type/Model | Dosage | Outcome |

|---|---|---|---|

| Kato et al., 2021 | Prostate cancer cells | In vitro treatment with MK-7 (dose not specified) | Induced apoptosis |

| Wang et al., 2022 | Colon cancer model in mice | 50 mg/kg/day for 4 weeks | Reduced tumor size |

作用机制

Menaquinone-7 exerts its effects by acting as a cofactor for vitamin K-dependent proteins. These proteins are involved in various physiological processes, including blood coagulation, bone mineralization, and inhibition of vascular calcification. This compound facilitates the carboxylation of these proteins, which is essential for their biological activity. The molecular targets of this compound include osteocalcin and matrix Gla protein, which play critical roles in bone and cardiovascular health .

相似化合物的比较

Menaquinone-7 is part of the vitamin K family, which includes other menaquinones such as menaquinone-4 (vitamin K2-4) and phylloquinone (vitamin K1). Compared to these compounds, this compound has a longer half-life and higher bioavailability, making it more effective in certain physiological processes. The unique structure of this compound, with its seven isoprenoid units, contributes to its distinct biological properties .

Similar Compounds

Menaquinone-4 (Vitamin K2-4): Shorter isoprenoid chain, used in different biological contexts.

Phylloquinone (Vitamin K1): Found in green leafy vegetables, primarily involved in blood coagulation.

This compound stands out due to its longer side chain, which enhances its stability and bioavailability, making it a valuable compound for various health applications.

生物活性

Menaquinone-7 (MK-7), a form of vitamin K2, has garnered significant attention due to its diverse biological activities and health benefits. This article delves into the mechanisms, clinical applications, and research findings surrounding MK-7, highlighting its role in bone health, cardiovascular function, and inflammation modulation.

Overview of this compound

MK-7 is a lipid-soluble vitamin that plays a crucial role in various physiological processes, particularly in calcium metabolism and bone mineralization. Unlike its counterpart vitamin K1 (phylloquinone), MK-7 exhibits superior bioavailability and longer half-life, making it an effective supplement for various health conditions .

MK-7 functions primarily as a cofactor for the carboxylation of specific proteins involved in calcium homeostasis. Key proteins influenced by MK-7 include:

- Osteocalcin : A protein that binds calcium in bones; MK-7 promotes its carboxylation, enhancing bone mineralization.

- Matrix Gla Protein (MGP) : An inhibitor of vascular calcification; MK-7 facilitates its activation, thus protecting cardiovascular health .

1. Bone Health

Numerous studies have demonstrated that MK-7 supplementation can reduce the risk of fractures and improve bone density. A randomized controlled trial showed that postmenopausal women who received MK-7 experienced significant increases in bone mineral density compared to those receiving a placebo .

2. Cardiovascular Health

MK-7's ability to activate MGP has implications for cardiovascular health. By preventing vascular calcification, MK-7 may reduce the risk of arterial stiffness and cardiovascular diseases. Clinical trials indicate that MK-7 supplementation can lead to improved arterial elasticity and reduced arterial stiffness .

3. Anti-inflammatory Effects

Research has shown that MK-7 can modulate inflammatory responses by suppressing pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α. This property suggests potential therapeutic roles for MK-7 in conditions characterized by chronic inflammation, including diabetes and neurodegenerative diseases .

Bioavailability and Pharmacokinetics

The bioavailability of MK-7 is significantly higher than that of vitamin K1. Studies indicate that peak plasma concentrations occur approximately 6 hours post-ingestion, with a half-life extending beyond 72 hours. This pharmacokinetic profile supports the use of lower doses for sustained effects .

| Parameter | This compound (MK-7) | Phylloquinone (K1) |

|---|---|---|

| Bioavailability | High | Moderate |

| Peak Plasma Concentration | ~6 hours | ~24 hours |

| Half-life | >72 hours | 1–2 hours |

Case Studies

Case Study 1: Osteoporosis Management

A clinical trial involving 244 postmenopausal women showed that daily supplementation with 180 mcg of MK-7 resulted in a statistically significant increase in bone mineral density over a two-year period compared to the placebo group .

Case Study 2: Cardiovascular Health

In a study with 100 participants at risk for cardiovascular disease, those who received 360 mcg of MK-7 daily exhibited improved arterial stiffness measurements compared to baseline assessments taken prior to supplementation .

属性

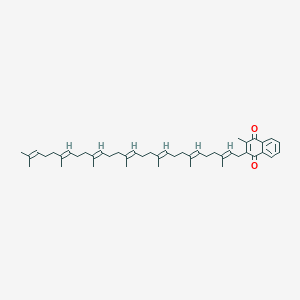

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQPZMEYJZGPI-LJWNYQGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317474 | |

| Record name | Menaquinone 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] | |

| Record name | Menaquinone 7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2124-57-4 | |

| Record name | Menaquinone 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menaquinone 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENAQUINONE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8427BML8NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。